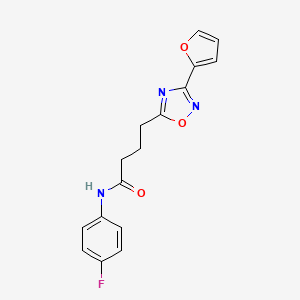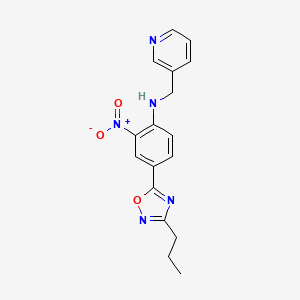
2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of anilines and has been shown to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline is not fully understood. However, studies have shown that this compound acts by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It has also been shown to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to modulate various signaling pathways involved in cell proliferation and apoptosis. In addition, this compound has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline in lab experiments include its wide range of biological activities, high purity, and well-established synthesis method. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline. These include further investigation of its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential use in the treatment of various diseases. In addition, the potential use of this compound as a tool for studying various biological processes should also be explored.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a wide range of biological activities and has been investigated for its potential use in the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to evaluate its potential use as a tool for studying various biological processes.
合成方法
The synthesis of 2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline involves the reaction of 4-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline with nitric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The synthesis method has been optimized to obtain high yields of the product with minimal impurities.
科学研究应用
2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
属性
IUPAC Name |
2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-2-4-16-20-17(25-21-16)13-6-7-14(15(9-13)22(23)24)19-11-12-5-3-8-18-10-12/h3,5-10,19H,2,4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLCUFWLJWYELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CN=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


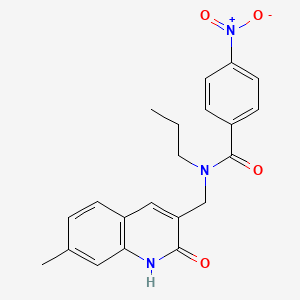
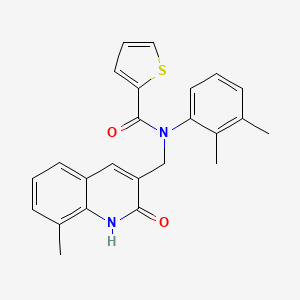
![2-[4-(diethylsulfamoyl)phenoxy]acetamide](/img/structure/B7697822.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697823.png)
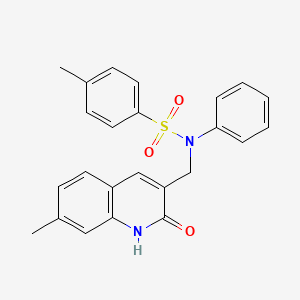
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7697845.png)

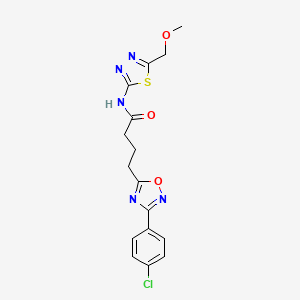


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7697871.png)
